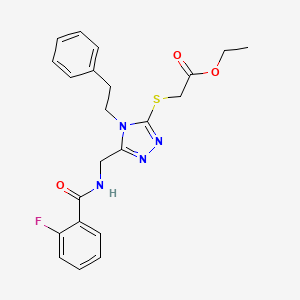

![molecular formula C20H15BrO4 B2524505 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate CAS No. 328022-46-4](/img/structure/B2524505.png)

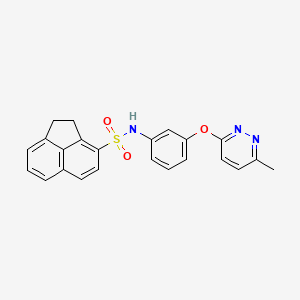

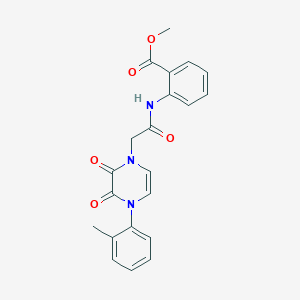

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate, also known as JWH-018, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 1995 by John W. Huffman, and since then, it has been widely studied for its pharmacological properties.

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted cyclization under mildly basic conditions has been utilized for the synthesis of 6H-benzo[c]chromen-6-ones and their 7,8,9,10-tetrahydro analogues. This method leverages aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, cyclized by microwave irradiation in the presence of K2CO3, yielding these compounds in 50-72% yields. This technique underscores the efficiency of microwave-assisted synthesis in producing such complex molecules with considerable yields (Dao, Ho, Lim, & Cho, 2018).

Fluorescence and Metal Interaction Studies

The fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one methyl ether derivatives have been investigated, showcasing their potential in fluorescence spectroscopy-based methodologies. These compounds have displayed unique fluorescent properties in the presence of metals, suggesting their use in analytical, environmental, and medicinal chemistry for sensing applications (Gülcan et al., 2022).

Biological Activity

Research on Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones has revealed that these compounds possess low toxicity and exhibit stimulant effects on the central and peripheral nervous systems. This suggests their potential in developing neuroleptic and tranquilizing agents, highlighting the biological importance of these derivatives (Garazd, Panteleimonova, Garazd, & Khilya, 2002).

Novel Methodologies for Synthesis

Novel syntheses of benzo[b]phenanthridine and 6H-dibenzo[c,h]chromen-6-one skeletons have been described, providing new pathways for creating complex organic structures. These methodologies offer insights into the versatility of the compound and its analogues in synthesizing diverse heterocyclic compounds (Pradeep et al., 2016).

Synthetic Protocols Review

A review on synthetic protocols for 6H-Benzo[c]chromen-6-ones, which serve as core structures for secondary metabolites of pharmacological importance, discusses the need for synthetic procedures due to limited natural quantities. This comprehensive review outlines various synthesis methods, including Suzuki coupling reactions and radical-mediated cyclization, highlighting the compound's significance in pharmaceutical chemistry (Mazimba, 2016).

properties

IUPAC Name |

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrO4/c21-17-8-4-3-7-16(17)20(23)24-12-9-10-14-13-5-1-2-6-15(13)19(22)25-18(14)11-12/h3-4,7-11H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIXXOCRWPTCHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

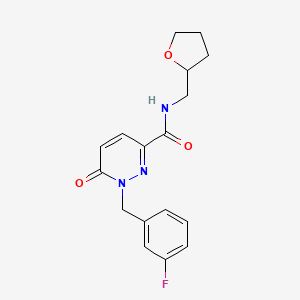

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2524426.png)

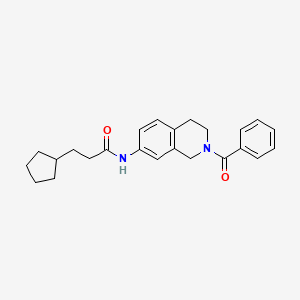

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)

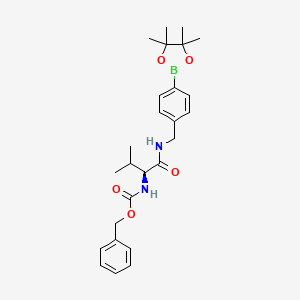

![1-(4-Chlorobenzyl)-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2524443.png)